molecular formula C15H17NO3S B2897805 N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide CAS No. 1396806-14-6

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide

Cat. No. B2897805
M. Wt: 291.37
InChI Key: JJENABAMOKBZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide, also known as FMB, is a chemical compound that has been extensively studied for its potential use in scientific research. FMB is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a variety of fields. In

Scientific Research Applications

Synthesis and Polymer Science

N-substituted maleimide adducts of furan, through reverse Diels-Alder reactions, are pivotal in the preparation of N-substituted maleimides for polymerization processes. These compounds serve as precursors for creating functional polymers, demonstrating the utility of furan derivatives in developing materials with specific properties (Narita, Teramoto, & Okawara, 1971).

Organic Synthesis and Medicinal Chemistry

Furan derivatives are utilized in synthesizing complex molecules with potential biological activities. One approach involves the reaction of furan-2,3-diones with o-aminothiophenols, leading to enaminones fused to benzothiazin-2-one moieties. These compounds are of interest for their biological activities, chemosensor applications, and fluorescence properties (Stepanova, Dmitriev, & Maslivets, 2020).

Corrosion Inhibition

Amino acid compounds containing furan moieties, such as 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine, have been synthesized and evaluated as corrosion inhibitors for N80 steel in acidic solutions. These studies highlight the role of furan derivatives in protecting metals from corrosion, showcasing their practical applications in industrial settings (Yadav, Sarkar, & Purkait, 2015).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-15(18,13-8-5-9-19-13)10-16-14(17)11-6-3-4-7-12(11)20-2/h3-9,18H,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJENABAMOKBZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1SC)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide

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